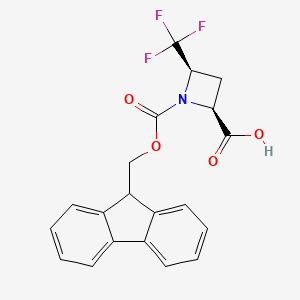
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid is a synthetic organic compound that features a unique azetidine ring structure. This compound is notable for its incorporation of a trifluoromethyl group, which imparts significant chemical stability and lipophilicity. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used as a protecting group in peptide synthesis, making this compound particularly relevant in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a β-amino ester with a suitable electrophile under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Fmoc Group: The Fmoc group is usually introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally quite stable.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure and functional groups make it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize the Fmoc group. It can also serve as a probe to investigate the effects of trifluoromethyl groups on biological activity.
Medicine
In medicinal chemistry, this compound is of interest for the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, with the Fmoc group playing a role in binding affinity and specificity. The triflu
特性
分子式 |
C20H16F3NO4 |
|---|---|
分子量 |
391.3 g/mol |
IUPAC名 |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C20H16F3NO4/c21-20(22,23)17-9-16(18(25)26)24(17)19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,25,26)/t16-,17+/m0/s1 |
InChIキー |
CXRIMSULOZUBQK-DLBZAZTESA-N |
異性体SMILES |
C1[C@H](N([C@H]1C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
C1C(N(C1C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)

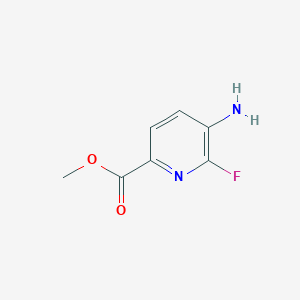
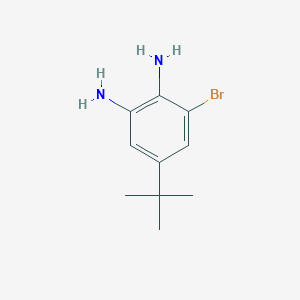

![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)
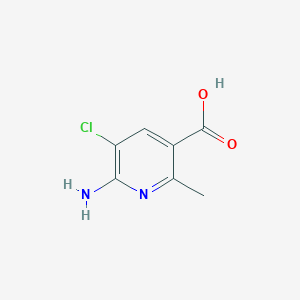
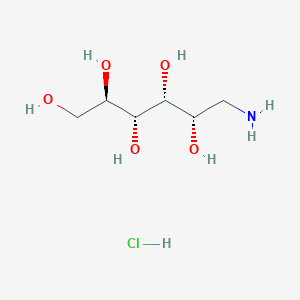
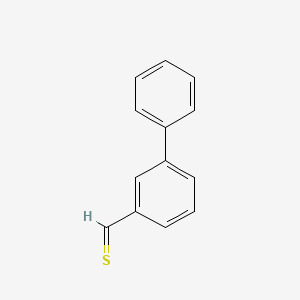

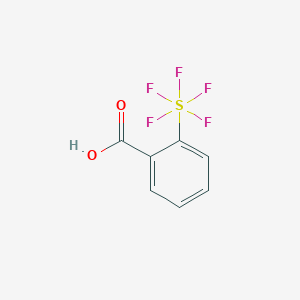
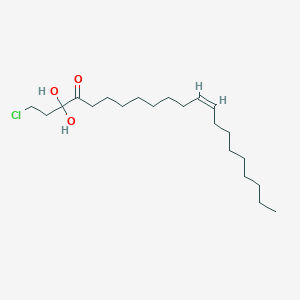

![(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12852679.png)
